molecular formula C12H22N2O B4723016 1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE

1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4723016
M. Wt: 210.32 g/mol
InChI Key: HOHAKIGCFPDJJI-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylpiperazino)-1-ethanone is a ketone derivative featuring a cyclohexyl-substituted piperazine moiety. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of approximately 196.3 g/mol. The compound’s structure combines a piperazine ring (a six-membered diamine) with a cyclohexyl group at the 4-position and an ethanone functional group.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHAKIGCFPDJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE typically involves the reaction of cyclohexylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of 1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point CAS RN Purity Price (1g)
1-(4-Cyclohexylpiperazino)-1-ethanone 4-Cyclohexylpiperazino C₁₁H₂₀N₂O ~196.3 N/A Not available N/A N/A
1-(6-Chloro-3-pyridinyl)-1-ethanone 6-Chloro-3-pyridinyl C₇H₆ClNO 155.58 98°C 55676-22-7 >95.0% ¥15,600

Key Observations:

  • Molecular Complexity: The cyclohexylpiperazino group in the target compound introduces significant steric bulk compared to the planar, aromatic chloropyridinyl group in the analog.
  • Melting Point : The pyridinyl analog has a defined melting point (98°C), while data for the target compound are unavailable. Piperazine derivatives typically exhibit lower melting points due to conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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